5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which has garnered significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as electrostatic force, coordination mode, or pi interaction .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interaction with its targets and its overall effectiveness .
Biochemical Analysis
Cellular Effects
Pyrazoles and their derivatives have been shown to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, and anticancer activities
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid interacts with biomolecules and exerts its effects at the molecular level.
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Another approach involves the oxidation of 4-methylpyrazole using potassium permanganate, although this method is less common due to the high cost and difficulty in obtaining the starting material .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition-metal catalysts and photoredox reactions are common in industrial settings to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and nitration reactions are common, where the chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in various applications compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCDRLJSDODJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428056 | |
Record name | 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54367-64-5 | |
Record name | 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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